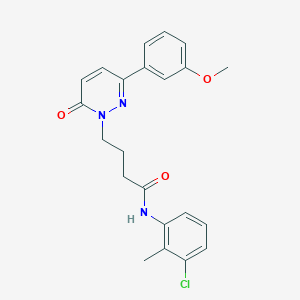
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a compound characterized by its unique structure and interesting functional properties. This compound is notable for its combination of a pyridazine ring with a methoxy group and a pyrrolidine ring linked to an ethanone backbone, creating opportunities for diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step synthetic route involving the following steps:
Formation of 6-methoxypyridazine: This starts with pyridazine and a methoxy substitution via electrophilic aromatic substitution.
Preparation of pyrrolidine derivative: Pyrrolidine is functionalized by introducing suitable leaving groups.
Linking through an oxy-pyrrolidin-1-yl intermediary: The coupling reaction between the prepared 6-methoxypyridazine and the pyrrolidine derivative.
Formation of ethanone derivative: The final coupling with o-toluidine derivative through esterification or amidation.
Industrial Production Methods: Industrial-scale production would likely use similar steps, optimized for large-scale synthesis. This involves high-yield reactions, efficient use of catalysts, and streamlined processes to reduce costs and waste.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions such as:
Oxidation: May form oxidized derivatives under specific conditions, useful for studying electron-donating properties.
Reduction: Reduction reactions can alter the pyridazinone ring or other functional groups.
Substitution: Particularly on the pyridazine ring and methoxy groups, allowing for a range of derivative compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for replacing methoxy or other groups.
Major Products Formed:
Oxidized and reduced variants with modified functional groups
Substituted derivatives with different side chains
科学研究应用
Chemistry: This compound is used as an intermediate in synthesizing more complex molecules, aiding in studying chemical reactions and properties.
Biology: Its bioactive properties make it a candidate for studying interactions with biological macromolecules and potential pharmacological effects.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific biological pathways.
Industry: Used in developing materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
作用机制
The mechanism involves interaction with specific molecular targets and pathways:
Binding to enzymes or receptors: in biological systems, influencing biochemical processes.
Modulation of gene expression: through interaction with DNA or RNA-binding proteins.
Impact on cell signaling pathways: , potentially leading to changes in cellular behavior or responses.
相似化合物的比较
Other pyridazine derivatives with different substitutions
Compounds with similar pyrrolidine and ethanone structures but different aryl groups
This compound's specific combination of functional groups and structural elements sets it apart, offering unique properties for various scientific and industrial applications.
属性
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-5-3-4-6-15(13)24-12-18(22)21-10-9-14(11-21)25-17-8-7-16(23-2)19-20-17/h3-8,14H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXIWSNSDIOPOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
acetic acid](/img/structure/B2409726.png)
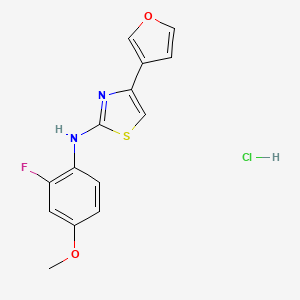
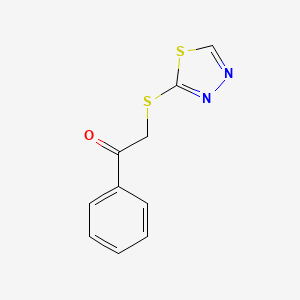
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)
![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)
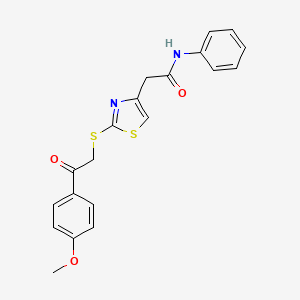
![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)
![N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2409740.png)
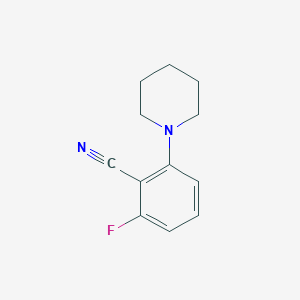
![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)
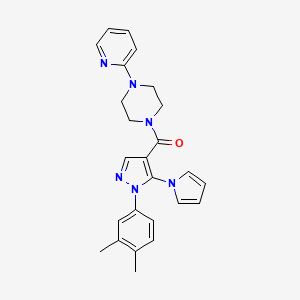
![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)
